3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
CAS No.: 2059971-68-3
Cat. No.: VC4388721
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059971-68-3 |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 214.69 |
| IUPAC Name | 3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |
| Standard InChI Key | BEBJRQAHIUTZLH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |
Introduction
Chemical Identity and Physicochemical Properties
The compound features a bicyclic tetrahydroquinoline core substituted with an aminomethyl group at position 3 and a hydroxyl group at position 2, stabilized as a hydrochloride salt. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one; hydrochloride | |
| Molecular Formula | C₁₀H₁₅ClN₂O | |
| Molecular Weight | 214.69 g/mol | |
| SMILES | C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl | |
| Solubility | Not fully characterized |
The hydrochloride salt enhances stability and solubility in polar solvents, though exact solubility data remain underreported .
Synthesis and Structural Optimization
Structural Analogues and Activity
Modifications at positions 3 and 8 significantly influence bioactivity:
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8-Amino Derivatives: Exhibit antiproliferative effects against cancer cells (e.g., HeLa, HT-29) .
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3-Substituents: Aminomethyl groups enhance mitochondrial targeting and ROS induction, critical for anticancer activity .
Biological and Pharmacological Activities
Antiproliferative and Anticancer Effects
In vitro studies highlight potent activity against multiple cancer lines:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HeLa (Cervix) | 36 ± 4 | ROS induction, mitochondrial dysfunction | |
| HT-29 (Colorectal) | 77 ± 7 | Cell cycle arrest (G2/M phase) | |
| A2780 (Ovarian) | 74 ± 3 | Caspase-3/7 activation |
The compound’s ability to exploit cancer cells’ oxidative stress vulnerability makes it a candidate for overcoming multidrug resistance .
Receptor Modulation
Tetrahydroquinoline derivatives act as antagonists for receptors like P2X7 and CXCR4, implicated in inflammation and cancer metastasis . For example:
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